![molecular formula C10H19NO2 B13187719 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-methoxyspiro[33]heptan-1-ol is a unique organic compound characterized by its spirocyclic structure This compound features a spiro[33]heptane core with an aminoethyl group and a methoxy group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a strain-relocating semipinacol rearrangement.
Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through nucleophilic substitution reactions. For example, the reaction of the spirocyclic intermediate with 2-aminoethanol and methanol under basic conditions can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. High-vacuum flash pyrolysis (HVFP) apparatus and other specialized equipment may be employed to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression
Comparaison Avec Des Composés Similaires
- 1-(2-Aminoethyl)-3-hydroxyspiro[3.3]heptan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.3]octan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.4]heptan-1-ol
Uniqueness: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol stands out due to its specific spirocyclic structure and the presence of both aminoethyl and methoxy groups.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1-methoxyspiro[3.3]heptan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-13-8-7-10(12,5-6-11)9(8)3-2-4-9/h8,12H,2-7,11H2,1H3 |
Clé InChI |
WCTDBWNCHNIBCV-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(C12CCC2)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
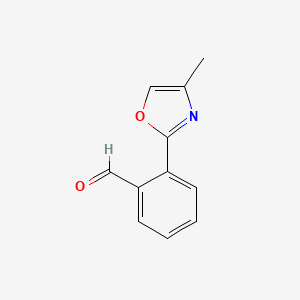
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
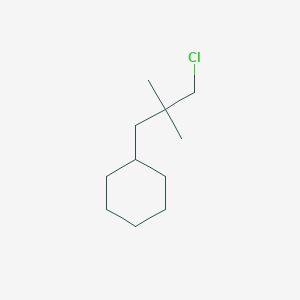
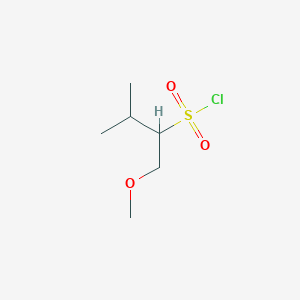

![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)
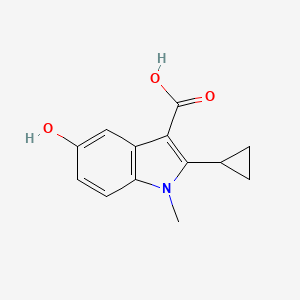
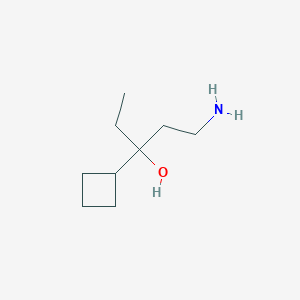

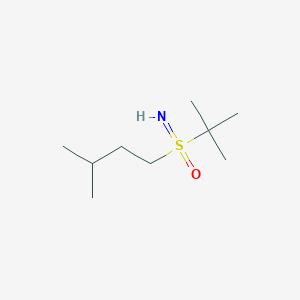

![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
